molecular formula C16H17KN2O5S B1679274 Penicillin V potassium CAS No. 132-98-9

Penicillin V potassium

Cat. No.: B1679274
CAS No.: 132-98-9
M. Wt: 388.5 g/mol
InChI Key: HCTVWSOKIJULET-LQDWTQKMSA-M
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Penicillin V potassium primarily targets the penicillin-binding proteins (PBPs) in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

This compound inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, bacteria eventually lyse due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway in bacterial cell walls . By inhibiting this pathway, the drug prevents the formation of a functional cell wall, leading to the lysis and death of the bacteria .

Pharmacokinetics

This compound is excreted in urine as unchanged drug and metabolites . It has a plasma protein binding of approximately 80% . The drug is relatively stable in acid and is better absorbed from the gastrointestinal tract . The absorption can be affected by stomach problems or severe vomiting or diarrhea .

Result of Action

The action of this compound results in the death of penicillin-sensitive microorganisms during the stage of active multiplication . This is achieved through the inhibition of cell wall biosynthesis, leading to the lysis of the bacterial cell .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is more stable in acid than penicillin G, making it better absorbed from the gastrointestinal tract . Additionally, patients receiving potassium-sparing diuretics or supplementation should be monitored for signs of hyperkalemia . Furthermore, the drug’s effectiveness can be compromised in the presence of penicillinase-producing bacteria .

Biochemical Analysis

Biochemical Properties

Penicillin V potassium is the phenoxymethyl analogue of penicillin G . It exerts a bactericidal action against penicillin-sensitive microorganisms during the stage of active multiplication . It acts through the inhibition of biosynthesis of the bacterial cell wall .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by killing bacteria, which can alleviate symptoms of bacterial infections . It does not work for colds, flu, or other viral infections .

Molecular Mechanism

The mechanism of action of this compound involves inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This results in the death of the bacteria, effectively treating the infection .

Temporal Effects in Laboratory Settings

This compound is more stable in acid than penicillin G, thus it is better absorbed from the gastrointestinal tract . No specific studies detailing the long-term effects of this compound on cellular function in in vitro or in vivo studies were found.

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found, it is known that penicillins have minimal direct toxicity to animals and humans . Non-allergic acute toxic effects are occasionally reported in animals and humans, many of which are the result of toxic effects of the compounds with which the penicillins are associated in the medicinal products .

Metabolic Pathways

This compound is metabolized in the liver . It acts through the inhibition of biosynthesis of the bacterial cell wall . Detailed information on the metabolic pathways that this compound is involved in was not found.

Transport and Distribution

This compound is absorbed from the gastrointestinal tract . Detailed information on how this compound is transported and distributed within cells and tissues was not found.

Subcellular Localization

The exact subcellular localization of this compound is not specified in the literature. As an antibiotic, it is known to interact with bacteria, specifically targeting the cell wall for its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin V potassium is synthesized through the reaction of 6-aminopenicillanic acid (6-APA) with phenoxyacetic acid in the presence of a suitable catalyst. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the β-lactam ring . The resulting penicillin V is then converted to its potassium salt form by reacting with potassium hydroxide.

Industrial Production Methods: In industrial settings, this compound is produced through a fermentation process involving the Penicillium chrysogenum mold. The fermentation broth is subjected to extraction and purification processes to isolate penicillin V, which is then chemically converted to its potassium salt form. The final product is formulated into tablets or oral solutions for medical use .

Chemical Reactions Analysis

Types of Reactions: Penicillin V potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by β-lactamase enzymes under physiological conditions.

    Substitution: Typically involves nucleophilic reagents under controlled pH and temperature conditions.

Major Products Formed:

Comparison with Similar Compounds

  • Penicillin G
  • Amoxicillin
  • Cephalexin (a first-generation cephalosporin)
  • Dicloxacillin (a penicillinase-resistant penicillin)

Penicillin V potassium remains a valuable antibiotic in clinical practice due to its effectiveness, stability, and safety profile.

Properties

IUPAC Name

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
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InChI

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HCTVWSOKIJULET-LQDWTQKMSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
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Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+]
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H17KN2O5S
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

87-08-1 (Parent)
Record name Penicillin V potassium [USAN:USP]
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DSSTOX Substance ID

DTXSID7021102
Record name Penicillin VK
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Molecular Weight

388.5 g/mol
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Physical Description

Penicillin vk+ is an odorless white crystalline powder. Slightly bitter taste. pH (0.5% aqueous solution) 5 to 7.5. (NTP, 1992)
Record name PENICILLIN VK+
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very sol in water; 1 g in about 150 ml alcohol
Record name PENICILLIN VK+
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Record name PENICILLIN VK
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Density

1.4 (NTP, 1992) - Denser than water; will sink
Record name PENICILLIN VK+
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Mechanism of Action

The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/
Record name PENICILLIN VK
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Color/Form

White, colorless crystalline powder

CAS No.

132-98-9
Record name PENICILLIN VK+
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Record name Penicillin V potassium [USAN:USP]
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Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-, potassium salt (1:1), (2S,5R,6R)-
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Record name Penicillin VK
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Record name Phenoxymethylpenicillin potassium
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Record name PENICILLIN V POTASSIUM
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Melting Point

387 to 396 °F (NTP, 1992)
Record name PENICILLIN VK+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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